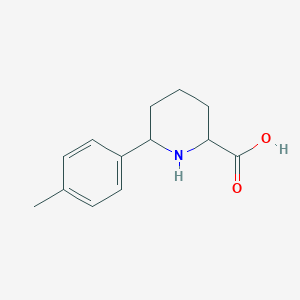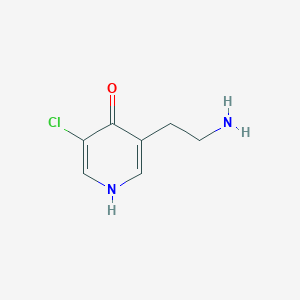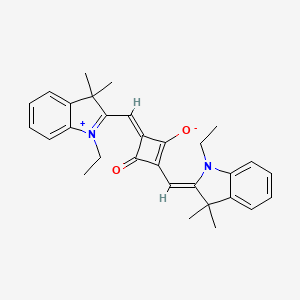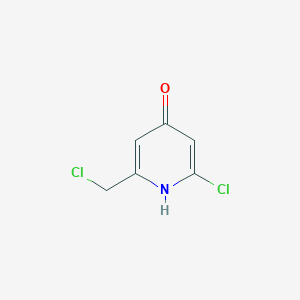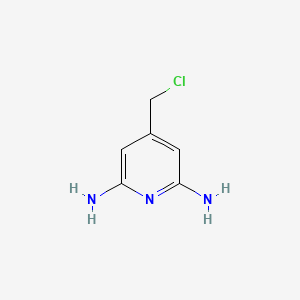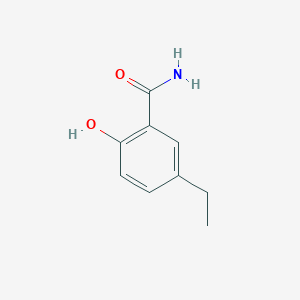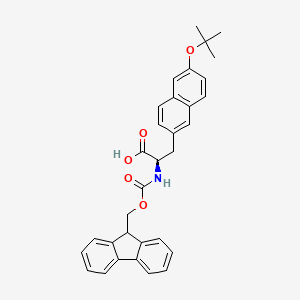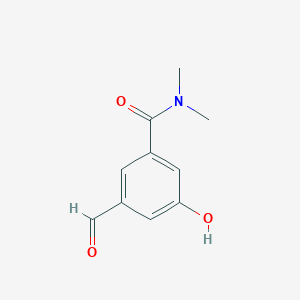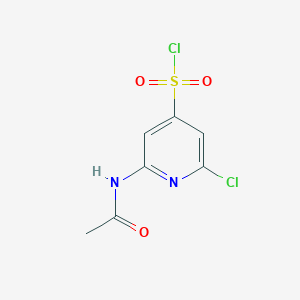
2,5-Diaminonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diaminonicotinic acid is an organic compound belonging to the class of pyridinecarboxylic acids It is characterized by the presence of two amino groups attached to the second and fifth positions of the nicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Diaminonicotinic acid can be synthesized through several methods. One common approach involves the nitration of 2,5-dichloronicotinic acid followed by reduction to yield the desired diamino compound. The reaction typically requires the use of concentrated nitric acid and a reducing agent such as iron powder or tin chloride under controlled conditions .
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 2,5-dinitronicotinic acid. This method involves the use of a palladium or platinum catalyst under high pressure and temperature to achieve efficient reduction .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diaminonicotinic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
- Quinonoid derivatives from oxidation.
- Amine derivatives from reduction.
- Substituted nicotinic acid derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
2,5-Diaminonicotinic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Diaminonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Nicotinic Acid:
2,6-Diaminonicotinic Acid: Another isomer with amino groups at the second and sixth positions, differing in its chemical reactivity and biological activity.
Uniqueness: 2,5-Diaminonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Propiedades
IUPAC Name |
2,5-diaminopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,7H2,(H2,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHGTZRVSYWYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



